molecular formula C25H27ClN6O2 B2997257 3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide CAS No. 902924-50-9

3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide

Cat. No. B2997257
CAS RN: 902924-50-9
M. Wt: 478.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of oxidative annulation . This process can be used to prepare 1,2,4-triazolo[4,3-a]pyridines in the presence of I2–DMSO . This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures, including a triazole and a quinazoline . The exact structure would depend on the specific arrangement and bonding of these rings, as well as the positioning of the various functional groups.


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve its triazole ring. Triazoles are known to undergo a variety of reactions, including oxidative annulation . This process can lead to the formation of linked diheterocycles .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has explored the synthesis of quinazolinone derivatives, such as those involving reactions of anthranilamide with isocyanates to create various compounds, including 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one (J. Chern et al., 1988). These processes utilize anthranilamide and various isocyanates, showcasing a methodological approach for creating similar compounds.

  • Crystal and Molecular Structure Analysis : A study on 4-(2-chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provided insights into the crystal and molecular structure of this compound. The research involved spectroscopic methods and X-ray diffraction, offering a foundational understanding relevant to similar compounds (Q. Ren et al., 2021).

Anticancer and Antimicrobial Properties

  • Anticancer Activity : Derivatives of 1,2,4 triazoloquinazolines, such as the investigated compound, have shown promise in anticancer research. A study on 5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines revealed their effectiveness against various human tumor cell lines, indicating potential for similar compounds in cancer treatment (N. Pokhodylo et al., 2020).

  • Antibacterial and Antifungal Activity : Compounds within this family have shown antibacterial and antifungal activities. Research into 2-pyrazolines and pyrazole derivatives, including triazoloquinazolines, has demonstrated their effectiveness against various pathogens, suggesting potential applications for similar compounds in treating infections (S. Y. Hassan, 2013).

Pharmacological Applications

  • Antihistaminic Agents : Some triazoloquinazoline derivatives have been explored for their H1-antihistaminic properties. For instance, novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed significant protection against histamine-induced bronchospasm in animal models, indicating potential for similar compounds in allergy treatments (V. Alagarsamy et al., 2008).

  • Antihypertensive Activity : The triazoloquinazoline framework has also been investigated for its antihypertensive effects. A study on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones showed notable antihypertensive activity, suggesting potential avenues for similar compounds in treating hypertension (V. Alagarsamy & U. S. Pathak, 2007).

Agricultural Applications

  • Agricultural Bactericides : Novel quinazolin-4-one derivatives, akin to the compound , have been found effective as bactericides in agriculture. Their efficacy against phytopathogenic bacteria, such as Xanthomonas oryzae, indicates potential agricultural applications for similar compounds (Huan-Huan Du et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t clear from the available information, triazole compounds are known to bind with a variety of enzymes and receptors in biological systems . This suggests that the compound could potentially interact with biological targets in a similar manner.

properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c26-19-9-7-18(8-10-19)17-31-24(34)20-5-1-2-6-21(20)32-22(28-29-25(31)32)11-12-23(33)27-13-16-30-14-3-4-15-30/h1-2,5-10H,3-4,11-17H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNFLOACTKMGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-pyrrolidin-1-ylethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.